molecular formula C3H4ClN5O2S B1264682 1H-Imidazole-1-sulfonyl azide hydrochloride CAS No. 952234-36-5

1H-Imidazole-1-sulfonyl azide hydrochloride

Cat. No. B1264682
Key on ui cas rn: 952234-36-5
M. Wt: 209.62 g/mol
InChI Key: XYURSCOGYWBRDR-UHFFFAOYSA-N
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Patent
US08604069B2

Procedure details

Sodium azide (13.0 g) and acetonitrile (200 mL) were mixed. To the mixture was added dropwise sulfuryl chloride (16.1 mL) at ice temperature. The mixture was stirred at RT overnight, and then to the mixture was added imidazole (25.9 g) at ice temperature. The mixture was stirred at RT for 4 hr, and then to the mixture was added ethyl acetate. The mixture was washed with water (400 mL×2) and saturated aqueous sodium bicarbonate (400 mL×2), then dried over magnesium sulfate. The magnesium sulfate was filtered off. To the filtrate was added a solution of hydrochloric acid in ethyl acetate at ice temperature. The precipitated solid was collected on a filter to give the title compound (27.7 g).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
16.1 mL
Type
reactant
Reaction Step Two
Quantity
25.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].C(#N)C.[S:8](Cl)([Cl:11])(=[O:10])=[O:9].[NH:13]1[CH:17]=[CH:16][N:15]=[CH:14]1>C(OCC)(=O)C>[ClH:11].[N:13]1([S:8]([N:1]=[N+:2]=[N-:3])(=[O:10])=[O:9])[CH:17]=[CH:16][N:15]=[CH:14]1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
16.1 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
25.9 g
Type
reactant
Smiles
N1C=NC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at RT for 4 hr
Duration
4 h
WASH
Type
WASH
Details
The mixture was washed with water (400 mL×2) and saturated aqueous sodium bicarbonate (400 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The magnesium sulfate was filtered off
ADDITION
Type
ADDITION
Details
To the filtrate was added a solution of hydrochloric acid in ethyl acetate at ice temperature
CUSTOM
Type
CUSTOM
Details
The precipitated solid was collected on
FILTRATION
Type
FILTRATION
Details
a filter

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.N1(C=NC=C1)S(=O)(=O)N=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 27.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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